Ajmaline hydrochloride

Description

Properties

CAS No. |

4410-48-4 |

|---|---|

Molecular Formula |

C20H27ClN2O2 |

Molecular Weight |

362.9 g/mol |

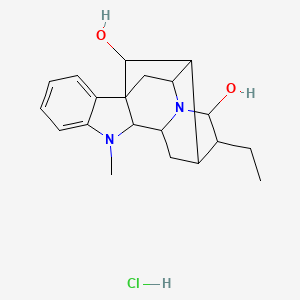

IUPAC Name |

(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride |

InChI |

InChI=1S/C20H26N2O2.ClH/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;1H/t10-,11-,14-,15-,16-,17-,18+,19+,20+;/m0./s1 |

InChI Key |

FNCWZVOLGCRECX-LCJCZRDQSA-N |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C.Cl |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ajmaline hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Ajmaline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmaline (B190527) (C₂₀H₂₆N₂O₂) is a Class Ia antiarrhythmic agent, an indole (B1671886) alkaloid that was originally isolated from the roots of the medicinal plant Rauwolfia serpentina.[1][2][3] This technical guide provides a comprehensive overview of the discovery, origin, and early pharmacological evaluation of ajmaline hydrochloride, with a focus on the pioneering work and subsequent foundational studies that established its place in cardiovascular medicine.

Discovery and Origin

The Pioneer: Salimuzzaman Siddiqui

Ajmaline was first isolated in 1931 by the Pakistani scientist Salimuzzaman Siddiqui.[1][2][3] He successfully extracted the compound from the roots of Rauwolfia serpentina, a plant with a long history of use in the traditional Unani system of medicine in South Asia. In a tribute to his mentor, Hakim Ajmal Khan, a renowned practitioner of Unani medicine, Siddiqui named the newly discovered alkaloid "ajmaline".[1][2][3][4]

Natural Source: Rauwolfia serpentina

Rauwolfia serpentina, commonly known as Indian snakeroot or 'Sarpagandha', is a flowering plant belonging to the family Apocynaceae. It is indigenous to the Indian subcontinent and Southeast Asia. The roots of this plant are a rich source of various indole alkaloids, including reserpine, serpentine, and ajmaline. The total alkaloid content in the roots of Rauwolfia serpentina can vary, typically ranging from 0.7% to 3.0%.[5] The yield of ajmaline from the plant's roots has been a subject of extensive study, with factors such as the plant's age, geographical location, and harvesting season influencing the concentration of the alkaloid.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of ajmaline is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₇ClN₂O₂ |

| Molecular Weight | 362.9 g/mol |

| Melting Point | 189°C[6] |

| Specific Rotation [α]D | +131° to +144° (in chloroform)[6] |

| Water Solubility | 489.7 mg/L (at 30°C)[6] |

| Appearance | White to yellowish crystalline powder[6] |

Early Experimental Protocols

The initial pharmacological investigations of ajmaline were pivotal in characterizing its antiarrhythmic properties. These foundational studies primarily utilized animal models to elucidate the compound's effects on the cardiovascular system.

Isolation and Purification of Ajmaline (Siddiqui's Method - Inferred)

Experimental Workflow: Isolation of Ajmaline from Rauwolfia serpentina

Caption: Inferred workflow for the isolation and preparation of this compound.

Evaluation of Antiarrhythmic Activity in a Rat Model

Early investigations into the antiarrhythmic potential of ajmaline frequently utilized a model of chemically-induced arrhythmia in rats. Aconitine (B1665448), an alkaloid known for its cardiotoxic and arrhythmogenic properties, was a commonly employed agent for this purpose.

Protocol: Aconitine-Induced Arrhythmia in Rats

-

Animal Model: Male Wistar rats, with a body weight ranging from 200 to 250 grams.

-

Anesthesia: Urethane, administered via an intraperitoneal injection at a dose of 1.25 g/kg.

-

Surgical Preparation:

-

The trachea is cannulated to maintain a patent airway.

-

The right jugular vein is cannulated to allow for the intravenous administration of drugs.

-

Subcutaneous needle electrodes are inserted for the recording of a standard Lead II electrocardiogram (ECG).

-

-

Induction of Arrhythmia:

-

A continuous intravenous infusion of an aconitine solution (e.g., 10 µg/mL in saline) is administered at a constant rate (e.g., 0.1 mL/min).

-

-

Drug Administration:

-

Once a stable arrhythmia, such as ventricular tachycardia, is established and maintained, this compound dissolved in a saline solution is administered intravenously.

-

A range of ajmaline doses are tested to ascertain the effective dose required to restore a normal sinus rhythm.

-

-

Data Acquisition and Analysis:

-

The ECG is continuously monitored and recorded throughout the duration of the experiment.

-

The time of onset for various types of arrhythmias, including premature ventricular contractions, ventricular tachycardia, and ventricular fibrillation, is carefully noted.

-

The duration of the arrhythmia and the time taken to restore a normal sinus rhythm following the administration of ajmaline are measured.

-

The dose of ajmaline necessary to either prevent the onset of arrhythmia or to convert the established arrhythmia back to a normal sinus rhythm is determined.

-

Logical Relationship: Aconitine-Induced Arrhythmia and Ajmaline's Action

Caption: Mechanism of aconitine-induced arrhythmia and the counteracting effect of ajmaline.

Early Studies on Canine Hearts

Due to the larger size of their hearts, which allowed for more detailed physiological measurements, dogs were a frequently used animal model in early cardiovascular research.

Experimental Setup: Electrocardiogram (ECG) Recording in Anesthetized Dogs (circa 1930s-1940s)

-

Animal Model: Mongrel dogs of either sex were typically used.

-

Anesthesia: A common anesthetic regimen involved a pre-anesthetic administration of morphine, followed by an intravenous injection of a barbiturate (B1230296) such as pentobarbital (B6593769) sodium.

-

Surgical Preparation: The animal was positioned in either a supine or right lateral recumbency. Peripheral veins, such as the femoral or jugular, were cannulated for the administration of drugs.

-

ECG Recording:

-

Electrodes: Subcutaneous needle electrodes were inserted into the limbs.

-

Leads: The standard limb leads (I, II, and III), as described by Einthoven, were recorded.

-

Apparatus: The early electrocardiographs were string galvanometers. These were large and complex instruments where the electrical signals from the heart caused a fine, silver-coated quartz string to move within a magnetic field. A light source would then project the shadow of the string's movement onto a moving photographic film or paper, thereby creating a recording of the ECG waveform.

-

-

Experimental Procedure:

-

A baseline ECG was recorded to establish the animal's normal cardiac rhythm.

-

An arrhythmogenic agent could be administered to induce a cardiac arrhythmia.

-

This compound was then administered intravenously to observe its effects on the induced arrhythmia and on various ECG parameters, such as heart rate, PR interval, QRS duration, and QT interval.

-

Signaling Pathway: Ajmaline's Electrophysiological Effects

Caption: Simplified signaling pathway of ajmaline's antiarrhythmic action.

Conclusion

The discovery of ajmaline by Salimuzzaman Siddiqui stands as a significant milestone in the fields of natural product chemistry and pharmacology. His pioneering research, which was rooted in the traditional medicinal use of Rauwolfia serpentina, laid the groundwork for the development of a potent antiarrhythmic drug. The early experimental studies, while rudimentary by today's standards, were crucial in elucidating the fundamental electrophysiological effects of ajmaline and establishing its therapeutic value. This technical guide offers a window into the historical context and the foundational scientific inquiries that brought this important cardiac medication from a traditional remedy to a clinically significant therapeutic agent.

References

Ajmaline Hydrochloride's Core Mechanism of Action on Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmaline (B190527), a Class Ia antiarrhythmic agent, has been a subject of significant interest for its therapeutic effects in managing cardiac arrhythmias and its diagnostic utility in unmasking Brugada syndrome.[1][2][3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, particularly the cardiac isoform NaV1.5, which is encoded by the SCN5A gene.[4][5] This guide provides a detailed technical overview of the molecular interactions between ajmaline hydrochloride and sodium channels, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying pathways. While ajmaline also affects other ion channels, including potassium and calcium channels, this document will focus on its core mechanism of action on sodium channels.[3][6]

Core Mechanism: State-Dependent Blockade of Sodium Channels

Ajmaline exhibits a state-dependent blockade of sodium channels, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).[1] Evidence suggests that ajmaline preferentially binds to the open and inactivated states of the sodium channel.[1]

The binding site for quaternary derivatives of ajmaline has been located in the inner mouth of the sodium channel, which becomes accessible only after the activation gate opens. This supports the model of open-channel block.[1] The interaction with the inactivated state contributes to the use-dependent and frequency-dependent nature of the block.

This state-dependent interaction leads to several key effects on sodium channel function:

-

Reduction of the fast sodium current (I_Na): By blocking the channel pore, ajmaline reduces the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decreased rate of depolarization (V_max).[2]

-

Slowing of conduction velocity: The reduction in I_Na slows the propagation of the electrical impulse through cardiac tissue.[2]

-

Prolongation of the effective refractory period: By stabilizing the inactivated state, ajmaline prolongs the time during which the channel is unable to reopen, contributing to its antiarrhythmic effect.[2]

Quantitative Data on Ajmaline's Effect on Sodium Channels

The following table summarizes the key quantitative parameters of ajmaline's interaction with sodium channels, as determined by various electrophysiological studies.

| Parameter | Value | Species/Cell Type | Holding Potential | Method | Reference |

| IC_50 | 27.8 ± 1.14 µM | Rat Ventricular Myocytes | -75 mV | Whole-Cell Patch Clamp | [7] |

| 47.2 ± 1.16 µM | Rat Ventricular Myocytes | -120 mV | Whole-Cell Patch Clamp | [7] | |

| 23.2 µM | Amphibian Skeletal Muscle | Not specified | Loose-Patch Clamp | [8] | |

| EC_50 | 8.2 ± 1.5 µmol/l | Rat Ventricular Myocytes | Not specified | Whole-Cell Patch Clamp | [9] |

| Hill Coefficient (n_H) | 1.27 ± 0.25 | Rat Ventricular Myocytes | -75 mV | Whole-Cell Patch Clamp | [7] |

| 1.16 ± 0.21 | Rat Ventricular Myocytes | -120 mV | Whole-Cell Patch Clamp | [7] | |

| 1.21 | Amphibian Skeletal Muscle | Not specified | Loose-Patch Clamp | [8] | |

| Effect on Activation | Hyperpolarizing shift of ~10 mV | Amphibian Skeletal Muscle | Not specified | Loose-Patch Clamp | [8] |

| Effect on Inactivation | Hyperpolarizing shift of ~10 mV | Amphibian Skeletal Muscle | Not specified | Loose-Patch Clamp | [8] |

Signaling Pathways and Logical Relationships

The interaction of ajmaline with the sodium channel can be visualized as a dynamic process dependent on the channel's conformational state.

References

- 1. gpb.sav.sk [gpb.sav.sk]

- 2. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]

- 4. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. nichd.nih.gov [nichd.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological Profile of the Sodium Current in Human Stem Cell-Derived Cardiomyocytes Compares to Heterologous Nav1.5+β1 Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of ajmaline on transient outward current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Ajmaline Hydrochloride: An In-depth Technical Guide on its Effects on Cardiac Action Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmaline (B190527) hydrochloride, a Rauwolfia alkaloid, is a potent antiarrhythmic agent with a well-documented, albeit complex, impact on the cardiac action potential.[1][2] Primarily classified as a Class Ia antiarrhythmic agent under the Vaughan Williams classification, its principal mechanism of action involves the blockade of fast sodium channels.[1][3][4][5] This guide provides a comprehensive technical overview of the electrophysiological effects of ajmaline hydrochloride on the cardiac action potential, detailing its interactions with various ion channels and summarizing key quantitative data. It further outlines common experimental protocols for investigating these effects and visualizes the underlying molecular interactions and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of ajmaline's cardiac electrophysiology.

Introduction

The cardiac action potential is a finely orchestrated sequence of ion fluxes across the cardiomyocyte membrane, dictating the heart's rhythm and contractility. This compound exerts its antiarrhythmic effects by modulating these ion currents. While its most prominent role is the inhibition of the fast sodium current (INa), which is responsible for the rapid depolarization phase (Phase 0) of the action potential, ajmaline also influences potassium and calcium currents, contributing to its overall electrophysiological profile.[6][7][8][9] This multifaceted interaction underscores its clinical utility, particularly in the diagnosis of Brugada syndrome, a genetic disorder predisposing individuals to sudden cardiac death.[6][7][8][10]

Mechanism of Action and Electrophysiological Effects

Ajmaline's primary effect is the blockade of voltage-gated sodium channels (Nav1.5), encoded by the SCN5A gene.[6][7][9] By inhibiting the influx of sodium ions during Phase 0, ajmaline decreases the maximum upstroke velocity (Vmax) and the amplitude of the action potential.[2][11] This leads to a slowing of conduction velocity through the cardiac tissue.[1][12]

Beyond its primary target, ajmaline demonstrates a broad spectrum of activity on other cardiac ion channels, which contributes to its complex electrophysiological profile and, in some cases, its proarrhythmic potential.[6][7][8]

Effects on Sodium Channels (INa)

Ajmaline binds to the open state of the fast sodium channels, leading to a rate-dependent blockade.[13] This means its blocking effect is more pronounced at higher heart rates. The inhibition of INa is a key factor in its antiarrhythmic action and its ability to unmask the characteristic ECG pattern in Brugada syndrome.[6][7][8] Ajmaline also has an effect on the late sodium current (INa,L), a sustained component of the sodium current that can be pathologically enhanced in certain conditions.[14][15]

Effects on Potassium Channels (IK)

Ajmaline's interaction with potassium channels is multifaceted, affecting several distinct currents involved in cardiac repolarization (Phases 1, 2, and 3):

-

Transient Outward Potassium Current (Ito): Ajmaline inhibits Ito, which is responsible for the early phase of repolarization (Phase 1).[6][11] This inhibition can contribute to a prolongation of the action potential duration.[11]

-

Delayed Rectifier Potassium Current (IK): Ajmaline has been shown to decrease the delayed rectifier potassium current (IK), which plays a crucial role in Phase 3 repolarization.[6][13][16]

-

Inwardly Rectifying Potassium Current (IK1): Ajmaline can also inhibit the inward rectifier potassium current (IK1), which is important for maintaining the resting membrane potential and stabilizing the final phase of repolarization.[6][13][16]

-

ATP-Sensitive Potassium Current (IK(ATP)): Studies have demonstrated that ajmaline inhibits the ATP-sensitive potassium current.[11]

-

Human Ether-à-go-go-Related Gene (hERG) Channels (IKr): Ajmaline blocks hERG channels, which conduct the rapid component of the delayed rectifier potassium current (IKr).[17][18] This blockade can lead to QT interval prolongation and carries a risk of proarrhythmia.[17]

Effects on Calcium Channels (ICa)

Ajmaline also suppresses L-type calcium currents (ICa-L) in a dose-dependent manner.[6][13][16] This contributes to a reduction in the plateau phase (Phase 2) of the action potential and can lead to a slight decrease in myocardial contractility.[1]

Quantitative Data on Ajmaline's Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion currents and its impact on action potential parameters.

Table 1: Inhibitory Concentrations (IC50) of Ajmaline on Cardiac Ion Currents

| Ion Current | Species | Preparation | IC50 (µM) | Reference |

| Fast Sodium Current (INa) | Rat | Ventricular Myocytes | 27.8 (at -75 mV holding potential) | [11] |

| Fast Sodium Current (INa) | Rat | Ventricular Myocytes | 47.2 (at -120 mV holding potential) | [11] |

| L-type Calcium Current (ICa-L) | Rat | Ventricular Myocytes | 70.8 | [11] |

| L-type Calcium Current (ICa-L) | Guinea Pig | Ventricular Myocytes | 12 | [16] |

| Transient Outward K+ Current (Ito) | Rat | Ventricular Myocytes | 25.9 | [11] |

| ATP-Sensitive K+ Current (IK(ATP)) | Rat | Ventricular Myocytes | 13.3 | [11] |

| hERG (IKr) | Human | HEK Cells | 1.0 | [17] |

| hERG (IKr) | Xenopus | Oocytes | 42.3 | [17] |

Table 2: Electrophysiological Effects of Ajmaline on Cardiac Action Potential Parameters

| Parameter | Species/Preparation | Effect | Reference |

| Upstroke Velocity (dV/dt)max | Rat Ventricular Myocytes | Decreased | [11] |

| Action Potential Amplitude | Rat Ventricular Myocytes | Decreased | [11] |

| Action Potential Duration (APD50 & APD90) | Rat Ventricular Myocytes | Increased | [11] |

| Action Potential Duration | Canine Atrial & Ventricular Muscle | Increased | [2] |

| Action Potential Duration | Canine Purkinje Fibers | Decreased | [2] |

| Conduction Velocity | Canine Purkinje Fibers | Markedly Depressed | [12] |

| Activation-Recovery Interval | Human iPSC-derived Cardiomyocytes | Lengthened | [18] |

| QRS Duration | Human (Brugada Syndrome Patient) | Prolonged (from 110 to 179 ms) | [19] |

| ST Segment Elevation | Human (Brugada Syndrome Patient) | Increased (from 0.17 to 0.49 mV) | [19] |

Experimental Protocols

Investigating the effects of this compound on the cardiac action potential typically involves a combination of electrophysiological techniques.

Whole-Cell Patch Clamp

This technique is the gold standard for studying ion channel function in isolated cardiomyocytes.

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig).[11][16]

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement and control of the membrane potential and the recording of ionic currents.

-

Voltage-Clamp Mode: Used to measure specific ion currents (e.g., INa, ICa-L, IK) by holding the membrane potential at a set level and recording the current required to maintain that potential. Different voltage protocols are used to isolate and characterize individual currents.

-

Current-Clamp Mode: Used to record the action potential by injecting a known amount of current and measuring the resulting changes in membrane potential. This allows for the analysis of parameters like APD, amplitude, and Vmax.[11]

Microelectrode Recordings from Intact Cardiac Tissue

This method allows for the study of ajmaline's effects in a more physiologically relevant multicellular preparation.

-

Preparation: Isolated cardiac tissues, such as papillary muscles or Purkinje fibers, are superfused with a physiological salt solution.[2][12]

-

Recording: Sharp microelectrodes are inserted into individual cells to record transmembrane action potentials.

-

Parameters Measured: Action potential duration, amplitude, upstroke velocity, and conduction velocity between two recording sites.

Ajmaline Challenge Test for Brugada Syndrome Diagnosis

This clinical protocol is used to unmask the diagnostic ECG pattern of Brugada syndrome.

-

Patient Monitoring: Continuous 12-lead ECG and vital signs monitoring are essential throughout the procedure in a setting equipped for resuscitation.[20][21]

-

Drug Administration: Ajmaline is administered intravenously, typically at a dose of 1 mg/kg body weight over 5-10 minutes.[20][21]

-

Endpoints: The infusion is stopped if the characteristic Type 1 Brugada ECG pattern appears, if significant QRS widening (e.g., ≥30% from baseline) occurs, or if ventricular arrhythmias develop.[20][21]

Visualizations

Signaling Pathways

Caption: Ajmaline's primary targets on ion channels influencing the cardiac action potential.

Experimental Workflow

Caption: General workflow for in-vitro investigation of ajmaline's cardiac effects.

Conclusion

This compound is a multifaceted antiarrhythmic drug with a profound impact on the cardiac action potential. Its primary mechanism, the blockade of fast sodium channels, is complemented by its effects on a range of potassium and calcium channels. This complex pharmacology underlies both its therapeutic efficacy and its potential for proarrhythmia. A thorough understanding of its interactions with cardiac ion channels, as detailed in this guide, is crucial for its safe and effective clinical application and for the development of novel antiarrhythmic therapies. The experimental protocols and quantitative data presented herein provide a valuable resource for researchers and clinicians working in the field of cardiac electrophysiology and pharmacology.

References

- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]

- 2. The effects of ajmaline in experimental and clinical arrhythmias and their relation to some electrophysiological parameters of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]

- 5. partone.litfl.com [partone.litfl.com]

- 6. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]

- 11. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiological effects of ajmaline in isolated cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]

- 14. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]

- 15. Pathophysiology of the cardiac late Na Current and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of ajmaline on non-sodium ionic currents in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ajmaline blocks INa and IKr without eliciting differences between Brugada syndrome patient and control human pluripotent stem cell-derived cardiac clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. asugi.sanita.fvg.it [asugi.sanita.fvg.it]

- 21. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]

ajmaline hydrochloride class 1a antiarrhythmic properties

An In-Depth Technical Guide to the Class 1a Antiarrhythmic Properties of Ajmaline (B190527) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmaline hydrochloride is a Rauwolfia alkaloid classified as a Class 1a antiarrhythmic agent under the Vaughan-Williams classification system.[1] Its primary mechanism of action involves the blockade of fast-acting sodium channels in cardiac myocytes, which modulates the electrical activity of the heart.[1][2] While historically used for treating ventricular tachyarrhythmias, its current primary clinical application is as a provocative diagnostic agent for Brugada Syndrome (BrS), an inherited cardiac disease linked to malignant arrhythmias and sudden cardiac death.[3][4][5] Ajmaline's potent sodium channel blocking effects and short half-life make it the agent of choice for unmasking the characteristic electrocardiogram (ECG) patterns of BrS in individuals with concealed or intermittent forms of the disease.[3][6]

Core Mechanism of Action

Ajmaline's antiarrhythmic properties stem from its multi-channel blocking capabilities, although its most pronounced effect is on the fast sodium current (I_Na).

Primary Effect: Sodium Channel Blockade

The principal mechanism of ajmaline is the inhibition of the fast inward sodium channels (I_Na) in myocardial cells.[1] These channels are critical for the rapid depolarization (Phase 0) of the cardiac action potential. By blocking these channels, ajmaline:

-

Decreases the maximum rate of depolarization (V_max): This slows the upstroke velocity of the action potential.[7][8]

-

Slows conduction velocity: The reduced rate of depolarization leads to slower propagation of electrical impulses across the myocardium.[1][7]

Secondary Effects: Potassium and Calcium Channel Modulation

Beyond its primary sodium channel antagonism, ajmaline also affects several other ion channels, which contributes to its Class 1a profile (prolongation of the action potential duration).[1][5]

-

Potassium Channel Blockade: Ajmaline inhibits multiple potassium currents, including the transient outward current (I_to), the ultrarapid outward current (I_Kur), the delayed rectifier potassium current (I_K), and the human ether-a-go-go-related gene (HERG) current (I_Kr).[4][9][10] Inhibition of these repolarizing currents, particularly I_Kr, leads to a prolongation of the Action Potential Duration (APD) and an increase in the Effective Refractory Period (ERP).[1]

-

Calcium Channel Blockade: Studies have also demonstrated an inhibitory effect on L-type calcium currents (I_Ca-L) in a dose-dependent manner.[9][10]

These combined actions—slowing conduction and prolonging the refractory period—help to suppress arrhythmias by reducing the likelihood of re-entrant circuits.[1]

Caption: Ajmaline's primary blockade of Na+ channels and secondary effects on K+ and Ca2+ channels.

Data Presentation: Electrophysiological & Pharmacokinetic Properties

Quantitative data on ajmaline's effects have been compiled from various electrophysiological and pharmacokinetic studies.

Table 1: Summary of Electrophysiological Effects

| Parameter | Effect | Magnitude of Change | Tissue/System | Citation |

| ECG Intervals | ||||

| AH Interval | Prolongation | Mean max increase: 30% | Atrio-His bundle | [11] |

| HV Interval | Prolongation | Mean max increase: 98% | His bundle-ventricular | [11] |

| QRS Interval | Prolongation | Mean max increase: 58% | Intraventricular | [11][12] |

| QTc Interval | Variable Prolongation | Mean max increase: 17% | Ventricular repolarization | [11] |

| Action Potential | ||||

| V_max (Phase 0) | Decrease | Marked depression of dV/dt | Purkinje fibers | [7] |

| AP Duration | Increase | - | Atrial & Ventricular Muscle | [8] |

| AP Duration | Decrease | Shortening of plateau | Purkinje Fibers | [7][8] |

| Other Parameters | ||||

| Conduction Velocity | Decrease | Significant depression | Purkinje fibers | [7] |

| Atrial ERP | Increase | Significant (P < 0.001) | Atrial tissue | [13] |

| AV Node ERP | Increase | Significant (P < 0.001) | AV Node | [13] |

| Chronotropy | Negative | Decrease in firing rate | Sinoatrial Node | [7] |

Table 2: Summary of Pharmacokinetic Properties

| Parameter | Value | Notes | Citation |

| Administration | Intravenous | Primarily for diagnostic tests | [3] |

| Distribution Half-life (t_½α) | ~6 minutes | Rapid initial distribution | [3] |

| Elimination Half-life (t_½β) | ~95 minutes to 7.3 hours | Varies between studies | [3][11] |

| Volume of Distribution (Vd) | ~6.17 L/kg | Indicates extensive tissue distribution | [11] |

| Plasma Protein Binding | 29% - 47% | Moderate binding | [11][14] |

| Metabolism | Hepatic | Extensive liver metabolism | [2] |

| Clearance | ~9.76 ml/min/kg | Total plasma clearance | [11] |

Table 3: Ion Channel Blocking Potency (IC50)

| Channel/Current | IC50 Value | Experimental System | Citation |

| HERG (I_Kr) | 1.0 µM | HEK Cells | [4][15] |

| HERG (I_Kr) | 42.3 µM | Xenopus Oocytes | [4][15] |

| I_to | 216 µM | Rat ventricular myocytes | [10] |

Experimental and Clinical Protocols

The most standardized and critical application of ajmaline is in the diagnostic provocation test for Brugada Syndrome.

Protocol: Ajmaline Challenge Test for Brugada Syndrome

Objective: To unmask the diagnostic Type 1 Brugada ECG pattern in patients with a suspected diagnosis but a non-diagnostic baseline ECG.[3][9]

Patient Population:

-

Individuals with a family history of Brugada Syndrome or sudden cardiac death.[3]

-

Patients who have experienced syncope where a baseline ECG is suggestive but not diagnostic.[3]

-

Family members of Sudden Arrhythmic Death Syndrome (SADS) victims with suggestive ECGs.[3]

Methodology:

-

Preparation: The procedure is conducted in a controlled environment (cardiac catheterization lab or day ward) with a consultant cardiologist, nurse, and cardiac technician present.[3] Full resuscitation equipment, including an external defibrillator, must be readily available.[3] Informed consent is obtained, specifically noting the risk of arrhythmias.[16]

-

Cannulation: A secure intravenous (IV) cannula is placed for drug administration.[16]

-

Baseline Recordings: A baseline 12-lead ECG and blood pressure are recorded.[3]

-

Drug Administration: Ajmaline is administered intravenously at a target dose of 1 mg/kg .[11][13] The infusion is typically given in fractionated doses, such as 10 mg every two minutes , to allow for careful monitoring of the response.[17]

-

Continuous Monitoring: The patient's 12-lead ECG is recorded every minute during the infusion and for at least 5-10 minutes post-infusion, followed by less frequent recordings until the ECG returns to baseline.[3] Blood pressure is also monitored regularly.[3]

-

Endpoints and Termination Criteria: The test is stopped upon reaching one of the following endpoints:

-

The full target dose (1mg/kg) is administered.[3]

-

A diagnostic Type 1 Brugada ECG pattern appears (coved-type ST-segment elevation ≥2 mm in one or more right precordial leads, V1-V3).[3][9]

-

The QRS complex duration prolongs to ≥130% of the baseline measurement.[9][18]

-

Frequent premature ventricular complexes (PVCs) or other significant ventricular arrhythmias occur.[9][19]

-

Caption: Standardized workflow for the diagnostic ajmaline challenge test.

Protocol: In-Vitro Ion Channel Analysis (Whole-Cell Patch Clamp)

Objective: To quantify the inhibitory effects of ajmaline on specific cardiac ion channels.

Methodology:

-

Cell Preparation: Use human embryonic kidney (HEK) cells or Xenopus oocytes transfected to express the specific human ion channel of interest (e.g., hERG for I_Kr, SCN5A for I_Na).[4] Alternatively, isolated primary cardiomyocytes (e.g., from guinea pig or rat ventricles) can be used.[9][10]

-

Electrophysiological Recording: Employ the whole-cell patch-clamp technique. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ionic currents flowing through the channels.

-

Voltage Clamp Protocol: Apply specific voltage protocols to elicit the current of interest. For example, to measure I_Kr, the cell is held at a negative potential, then depolarized to activate the channels, and finally repolarized to a potential where the characteristic "tail current" can be measured.

-

Drug Application: After recording a stable baseline current, this compound is added to the extracellular solution at increasing concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

-

Data Analysis: The peak current amplitude is measured before and after the application of each drug concentration. The percentage of current inhibition is calculated for each concentration.

-

IC50 Calculation: The concentration-response data are fitted to a Hill equation to determine the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to block 50% of the ionic current.[4]

Conclusion

This compound is a potent Class 1a antiarrhythmic agent characterized by its primary blockade of cardiac sodium channels and secondary effects on potassium and calcium channels. This multi-channel antagonism results in slowed conduction velocity and a prolonged effective refractory period. While its therapeutic use has diminished, its electrophysiological properties, coupled with a short pharmacokinetic half-life, have established it as an indispensable and safe tool for the diagnostic unmasking of Brugada Syndrome. A thorough understanding of its mechanism, quantitative effects, and standardized clinical protocols is critical for its appropriate use in research and clinical diagnostics.

References

- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]

- 2. ajmaline | Drug Interaction, Adverse Reaction | medtigo [medtigo.com]

- 3. media.childrenshealthireland.ie [media.childrenshealthireland.ie]

- 4. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bhrs.com [bhrs.com]

- 7. Electrophysiological effects of ajmaline in isolated cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of ajmaline in experimental and clinical arrhythmias and their relation to some electrophysiological parameters of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]

- 11. Pharmacokinetics and electrophysiological effects of intravenous ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiological and haemodynamic effects of lidocaine and ajmaline in the management of sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Electrophysiological effects of ajmaline on the human conduction system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ajmaline test in a patient with chronic renal failure. A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. uhd.nhs.uk [uhd.nhs.uk]

- 17. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Significance of QRS prolongation during diagnostic ajmaline test in patients with suspected Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ventricular arrhythmia during ajmaline challenge for the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ajmaline Hydrochloride: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmaline (B190527) hydrochloride, a Class Ia antiarrhythmic agent, is a well-established alkaloid primarily utilized in the management of cardiac arrhythmias and as a diagnostic tool for Brugada syndrome. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of ajmaline hydrochloride. Detailed experimental protocols for its extraction, synthesis, purification, and analysis are presented, alongside an exploration of its mechanism of action on cardiac ion channels. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular interactions and analytical methodologies.

Molecular Structure

Ajmaline is a complex monoterpenoid indole (B1671886) alkaloid. Its hydrochloride salt is the commonly used pharmaceutical form.

Chemical Structure:

The structure of ajmaline features a rigid hexacyclic framework. The hydrochloride salt is formed by the protonation of the tertiary amine.

Stereochemistry: The molecule possesses multiple chiral centers, leading to a specific three-dimensional conformation that is crucial for its biological activity. The IUPAC name for ajmaline is (1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol.[1][2]

Table 1: Chemical Identifiers of Ajmaline and this compound

| Identifier | Ajmaline | This compound |

| CAS Number | 4360-12-7[3][4][5] | 4410-48-4[6][7] |

| Chemical Formula | C₂₀H₂₆N₂O₂[3][4][8] | C₂₀H₂₇ClN₂O₂[6] |

| Molecular Weight | 326.44 g/mol [3][4][8] | 362.90 g/mol [6] |

| IUPAC Name | (1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2,4,6-triene-14,18-diol[2] | Ajmalan-17(R),21alpha-diol hydrochloride[6] |

Physicochemical Properties

The physicochemical properties of ajmaline and its hydrochloride salt are critical for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Ajmaline

| Property | Value | Reference |

| Melting Point | 205-207 °C (anhydrous) | [9] |

| Solubility | Water: 4.09 g/L | [10] |

| DMSO: 40-65 mg/mL | [11][12] | |

| Ethanol: 10 mg/mL | [13] | |

| logP | 1.72 - 1.85 | [10] |

| pKa (Strongest Basic) | 7.2 | [2] |

Pharmacological Properties and Mechanism of Action

Ajmaline is classified as a Class Ia antiarrhythmic agent, primarily acting as a sodium channel blocker.[14] It also exhibits effects on other cardiac ion channels, contributing to its overall electrophysiological profile.

Mechanism of Action on Cardiac Ion Channels

Ajmaline's primary therapeutic effect is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[14] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity. It also prolongs the effective refractory period of the atrial, ventricular, and atrioventricular nodal tissues.

Beyond sodium channel blockade, ajmaline also inhibits several potassium channels, including the transient outward potassium current (Ito), the delayed rectifier potassium current (IK), and the human Ether-à-go-go-Related Gene (hERG) channel.[6] This contributes to a prolongation of the action potential duration. Furthermore, ajmaline can suppress L-type calcium currents (ICa-L).[6]

Experimental Protocols

Extraction and Purification of Ajmaline from Rauwolfia Species

This protocol describes a general method for the extraction and purification of ajmaline from the root bark of Rauwolfia species, adapted from patented methods.[13]

Materials:

-

Dried and powdered Rauwolfia root bark

-

Acetic acid solution (e.g., 5-10%)

-

Ammonia (B1221849) solution

-

Hydrochloric acid

-

Potassium iodide solution (saturated)

-

Sodium hydroxide (B78521) solution

Procedure:

-

Extraction: Macerate the powdered root bark with a 5% acetic acid solution for 24 hours at room temperature. Decant the extract.

-

Alkalinization: Adjust the pH of the extract to 6-7 with ammonia solution to convert alkaloid salts to their free bases.

-

Solvent Extraction: Extract the alkalinized solution multiple times with chloroform. Combine the organic phases.

-

Crude Hydrochloride Precipitation: Concentrate the chloroform extract and add an excess of hydrochloric acid to precipitate the crude this compound. Filter and wash the solid with methanol.

-

Purification via Acetic Acid: Dissolve the crude hydrochloride in a 10% acetic acid solution with heating. Allow the solution to cool and crystallize overnight in a refrigerator. Filter to obtain purified this compound.

-

Optional Conversion to Iodide and Back: For further purification, the hydrochloride salt can be converted to the less soluble hydroiodide by adding a saturated potassium iodide solution. The hydroiodide is then isolated, redissolved, and converted back to the free base with sodium hydroxide, which can then be recrystallized.

Total Synthesis of (+)-Ajmaline

The total synthesis of ajmaline is a complex, multi-step process. The following is a summarized strategic overview based on the enantiospecific synthesis reported by Cook et al.[9][15]

Key Stages:

-

Asymmetric Pictet-Spengler Reaction: D-(+)-tryptophan is used as the chiral starting material to establish the core stereochemistry.

-

Formation of a Tetracyclic Ketone Intermediate: A stereospecific Pictet-Spengler/Dieckmann cyclization protocol is employed to construct a key tetracyclic ketone intermediate.

-

Oxyanion-Cope Rearrangement: A stereocontrolled oxyanion-Cope rearrangement is a crucial step to introduce further structural complexity and the correct stereochemistry.

-

Aldehyde Functionalization and Cyclization: The intermediate is converted to an α,β-unsaturated aldehyde, which then undergoes further transformations and cyclizations to form the sarpagine (B1680780) skeleton.

-

Final Ring Closures and Functional Group Manipulations: A series of final steps complete the hexacyclic structure of ajmaline.

Due to the intricate nature of this synthesis, researchers are directed to the primary literature for detailed reaction conditions and characterization data.[9][15]

Analytical High-Performance Liquid Chromatography (HPLC) Method

A validated RP-HPLC method is essential for the quantitative analysis of this compound in bulk and pharmaceutical formulations.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent like methanol or acetonitrile. The exact ratio and pH should be optimized for best separation. For example, a mobile phase of phosphate buffer and methanol (35:65 v/v) at pH 4 has been used for similar compounds.[16]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for the structural elucidation and confirmation of this compound.

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR Chemical Shifts: Key signals include those for the aromatic protons, the ethyl group protons, the N-methyl protons, and the protons adjacent to the hydroxyl groups. Detailed assignments have been published.[18]

Expected ¹³C NMR Chemical Shifts: The spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the complex ring system, the ethyl group carbons, and the N-methyl carbon. Comprehensive assignments are available in the literature.[18]

Electrophysiological Analysis of Ion Channel Blockade

The effects of this compound on cardiac ion channels are typically studied using patch-clamp electrophysiology.[6][19]

Cell Preparation:

-

Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing Nav1.5 or hERG).

-

Alternatively, isolated primary cardiomyocytes can be used.

Electrophysiological Recording:

-

Configuration: Whole-cell patch-clamp configuration is commonly used.

-

Solutions: Use appropriate internal (pipette) and external (bath) solutions to isolate the specific ionic current being studied.

-

Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure the channel currents. For example, to study Nav1.5, a series of depolarizing steps from a holding potential of -100 mV can be used. For hERG, a depolarizing pulse followed by a repolarizing step to measure the tail current is typical.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of various concentrations of this compound to determine the IC₅₀ value. Analyze changes in channel gating properties such as activation and inactivation kinetics.

Conclusion

This compound remains a significant compound in both clinical practice and cardiovascular research. A thorough understanding of its molecular structure, physicochemical properties, and complex pharmacology is essential for its safe and effective use, as well as for the development of novel antiarrhythmic agents. The experimental protocols detailed in this guide provide a framework for the consistent and reliable investigation of this important alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Decoding ajmaline: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 6. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ajmaline? [synapse.patsnap.com]

- 8. unbscholar.dspace.lib.unb.ca [unbscholar.dspace.lib.unb.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 12. General Approach for the Synthesis of Ajmaline/Sarpagine Indole Alkaloids: Enantiospecific Total Synthesis of (+)-Ajmaline, Alkaloid G, and Norsuaveoline via the Asymmetric Pictet−Spengler Reaction | Semantic Scholar [semanticscholar.org]

- 13. CN102020641B - Method for extracting ajmaline from Rauwolfia root bark - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 17. turkjps.org [turkjps.org]

- 18. A 1H- and 13C-NMR study of seven ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ajmaline Hydrochloride Biosynthetic Pathway in Rauwolfia serpentina: A Technical Guide for Researchers

An in-depth exploration of the enzymatic cascade, quantitative analysis, and experimental methodologies for the production of a vital antiarrhythmic agent.

This technical guide provides a comprehensive overview of the ajmaline (B190527) hydrochloride biosynthetic pathway in the medicinal plant Rauwolfia serpentina. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic steps, presents quantitative data, and offers detailed experimental protocols for the study and potential bioengineering of this important monoterpenoid indole (B1671886) alkaloid.

Introduction to Ajmaline

Ajmaline is a Class Ia antiarrhythmic agent used in the management of cardiac arrhythmias.[1] Its complex chemical structure is assembled through a sophisticated biosynthetic pathway in Rauwolfia serpentina, involving a series of enzymatic reactions that convert primary metabolites into this valuable therapeutic compound. Understanding this pathway is crucial for developing alternative production strategies, such as metabolic engineering in microbial or plant-based systems, to ensure a stable and sustainable supply of ajmaline.

The Ajmaline Biosynthetic Pathway

The biosynthesis of ajmaline originates from the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin, from the terpenoid pathway. The subsequent enzymatic cascade involves a series of oxidations, reductions, cyclizations, and other modifications to construct the intricate ajmaline scaffold.

The complete pathway, as elucidated by numerous studies, is depicted below.

Quantitative Data

This section summarizes the available quantitative data for the enzymes of the ajmaline biosynthetic pathway and the yields of ajmaline and its precursors in different production systems.

Enzyme Kinetic Parameters

The following table presents the kinetic parameters for the enzymes involved in ajmaline biosynthesis. Data has been compiled from studies on enzymes from Rauwolfia serpentina where available.

| Enzyme | Abbreviation | Substrate(s) | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |

| Strictosidine Synthase | STR | Tryptamine, Secologanin | 6.2, 39 | 21 U/mg | 1.3 | 5.0-8.0[2] | - |

| Strictosidine β-Glucosidase | SGD | Strictosidine | - | - | - | 6.0 | 30 |

| Sarpagan Bridge Enzyme | SBE | Geissoschizine | 22.5 | - | - | - | - |

| Polyneuridine Aldehyde Esterase | PNAE | Polyneuridine aldehyde | 1250 | - | - | 7.5 | - |

| Vinorine Synthase | VS | Gardneral, Acetyl-CoA | 7.5, 57 | - | - | - | - |

| Vinorine Hydroxylase | VH | Vinorine | 6.8 | - | - | 6.5-8.5[3] | 35 |

| Vomilenine Reductase | VR | Vomilenine | - | - | - | 5.7-6.2 | 30 |

| 1,2-Dihydrovomilenine Reductase | DHVR | 1,2-Dihydrovomilenine | - | - | - | - | - |

| 17-O-Acetylnorajmaline Esterase | AAE | 17-O-Acetylajmalan | - | - | - | 7.5 | - |

| Norajmaline N-methyltransferase | NNMT | Norajmaline | - | - | - | - | - |

Note: Data is limited for some enzymes, and further research is required to fully characterize the entire pathway kinetically.

Ajmaline and Intermediate Yields

The production of ajmaline and related alkaloids has been quantified in various systems, offering insights into the potential for biotechnological production.

| Production System | Compound | Yield | Elicitor/Condition | Reference |

| R. serpentina Hairy Root Culture | Ajmaline | 0.975 mg/g DW | 100 mg/L Mannan | [4] |

| R. serpentina Hairy Root Culture | Ajmalicine | 0.058 mg/g DW | 100 mM NaCl | [4] |

| R. serpentina Cell Culture (K-27 strain) | Ajmaline | 0.690% of dry cell mass | - | [5] |

| R. serpentina Cell Culture (K-27 strain) | Total Ajmaline-type Alkaloids | 1.6% of dry cell mass | - | [5] |

| Engineered Saccharomyces cerevisiae | Ajmaline | ~5 µg/L (de novo) | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the ajmaline biosynthetic pathway.

Extraction of Ajmaline from Rauwolfia serpentina Roots

This protocol outlines a general procedure for the extraction of ajmaline from dried root material.

Protocol:

-

Maceration: Macerate 100 g of dried, powdered Rauwolfia serpentina root bark with a mixture of methanol and acetic acid (e.g., 600 mL methanol with 3% acetic acid).

-

Extraction: Extract the mixture multiple times (e.g., six times) to ensure complete extraction of alkaloids.

-

Concentration: Combine the extracts and concentrate under vacuum at a temperature below 55°C.

-

Acidification: Adjust the pH of the concentrated extract to 1-2 with an acid solution.

-

Liquid-Liquid Extraction (I): Perform a liquid-liquid extraction with an organic solvent like chloroform (B151607) to remove less polar alkaloids. The ajmaline will remain in the acidic aqueous phase as a salt.

-

Basification: Collect the aqueous phase and adjust the pH to 9-10 with a base such as ammonium (B1175870) hydroxide (B78521) to precipitate the free base of ajmaline.

-

Liquid-Liquid Extraction (II): Extract the basified aqueous solution multiple times with chloroform.

-

Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain crude ajmaline.

-

Purification: The crude extract can be further purified using techniques such as column chromatography on silica (B1680970) gel.

HPLC Analysis of Ajmaline and Intermediates

This protocol provides a starting point for the quantitative analysis of ajmaline and related alkaloids using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-90% B (linear gradient)

-

25-30 min: 90% B

-

30-35 min: 90-10% B (linear gradient)

-

35-40 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or 280 nm.

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Plant Material: Extract dried and powdered plant material (e.g., 1 g) with methanol (e.g., 10 mL) overnight. Filter the extract and dilute with the initial mobile phase before injection.

-

Cell Cultures: Lyophilize cell cultures to determine dry weight. Extract a known amount of dried cells with methanol. Centrifuge to pellet debris and filter the supernatant before injection.

Enzyme Assay for Strictosidine Synthase (STR)

This assay measures the activity of STR by quantifying the formation of strictosidine.

Reaction Mixture (100 µL total volume):

-

100 mM Potassium phosphate (B84403) buffer (pH 7.0)

-

1 mM Tryptamine

-

1 mM Secologanin

-

1-10 µg of purified STR or crude protein extract

Protocol:

-

Pre-incubate the reaction mixture without tryptamine at 30°C for 5 minutes.

-

Initiate the reaction by adding tryptamine.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of strictosidine formed. A standard curve of authentic strictosidine should be used for quantification.

Heterologous Expression and Purification of His-tagged Ajmaline Biosynthetic Enzymes

This protocol provides a general framework for the expression of ajmaline biosynthetic enzymes in E. coli and their subsequent purification.

Protocol:

-

Cloning: Subclone the coding sequence of the target enzyme into a suitable E. coli expression vector containing an N- or C-terminal polyhistidine (His) tag (e.g., pET series vectors).

-

Transformation: Transform the expression construct into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture Growth: Inoculate a starter culture and then a larger volume of LB medium containing the appropriate antibiotic. Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to shake the culture for several hours to overnight to promote proper protein folding.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a lysozyme (B549824) and a DNase. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Purification: Apply the clarified supernatant to a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the His-tagged protein with a buffer containing a high concentration of imidazole.

-

Dialysis: Dialyze the eluted protein against a storage buffer to remove imidazole and for buffer exchange.

Conclusion

The elucidation of the ajmaline biosynthetic pathway in Rauwolfia serpentina has opened up new avenues for the sustainable production of this vital pharmaceutical. The information and protocols provided in this technical guide serve as a valuable resource for researchers aiming to further characterize the pathway enzymes, optimize production in various systems, and engineer novel routes to ajmaline and its analogs. Continued research in this area holds the promise of developing robust and economically viable alternatives to the extraction of ajmaline from its natural source.

References

- 1. Expression of human cytochrome P450 enzymes in yeast and bacteria and relevance to studies on catalytic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. uniprot.org [uniprot.org]

- 4. Development of a P450 Fusion Enzyme for Biaryl Coupling in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

Ajmaline Hydrochloride: A Comprehensive Technical Review of its Inhibitory Action on Potassium and Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmaline (B190527), a Class Ia antiarrhythmic agent, has a long history in the clinical management of cardiac arrhythmias and as a diagnostic tool for Brugada syndrome.[1][2][3][4][5][6] While its primary classification points to the blockade of sodium channels, a growing body of evidence reveals a more complex pharmacological profile.[1] Ajmaline exerts significant inhibitory effects on a variety of potassium (K+) and calcium (Ca2+) channels, contributing to both its therapeutic efficacy and proarrhythmic potential.[7][8][9] This technical guide provides an in-depth analysis of the inhibitory action of ajmaline hydrochloride on these critical ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Quantitative Data: Inhibition of Potassium and Calcium Channels by Ajmaline

The inhibitory potency of this compound varies across different potassium and calcium channel subtypes and experimental conditions. The following tables summarize the key quantitative data from various studies.

Table 1: Ajmaline Inhibition of Potassium (K+) Channels

| Channel Subtype/Current | Cell Type/Expression System | IC50 (μM) | Hill Coefficient (nH) | Key Findings & References |

| hERG (IKr) | Human Embryonic Kidney (HEK) cells | 1.0 | - | Open channel block; binding to Y652 and F656 residues in the pore cavity.[7][8][10] |

| hERG (IKr) | Xenopus oocytes | 42.3 | - | Lower potency compared to mammalian expression systems.[8][10] |

| Kv1.5 (IKur) | Mammalian cell line | 1.70 | - | Open channel inhibitor.[11] |

| Kv4.3 (Ito) | Mammalian cell line | 2.66 | - | Open channel inhibitor.[11] |

| Transient Outward K+ Current (Ito) | Rat right ventricular myocytes | 25.9 | 1.07 | Concentration-dependent inhibition.[12] |

| Transient Outward K+ Current (Ito) | - | 216 | - | IC50 for total charge reduction.[7][9] |

| ATP-sensitive K+ Current (IK(ATP)) | Rat right ventricular myocytes | 13.3 | 1.16 | Inhibition of a channel without a voltage sensor.[7][12] |

| Delayed Rectifier K+ Current (IK) | Amphibian skeletal muscle fibres | 9.2 | 0.87 | -[13] |

| Glibenclamide-sensitive K+ channels | Xenopus oocytes | - | - | Potent, concentration-dependent block.[7][9] |

Table 2: Ajmaline Inhibition of Calcium (Ca2+) Channels

| Channel Subtype/Current | Cell Type/Expression System | IC50 (μM) | Hill Coefficient (nH) | Key Findings & References |

| L-type Ca2+ Current (ICa-L) | Rat right ventricular myocytes | 70.8 | 0.99 | Dose-dependent suppression.[7][12] |

| Calcium Current (ICa) | Guinea pig ventricular cardiomyocytes | - | - | Dose-dependent suppression without affecting steady-state inactivation kinetics.[7][9] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the inhibitory effects of ajmaline on potassium and calcium channels.

Whole-Cell Patch Clamp Electrophysiology in Mammalian Cells (e.g., HEK cells, Rat Ventricular Myocytes)

This technique is fundamental for recording ion channel activity from a whole cell.

1. Cell Preparation:

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the desired ion channel (e.g., hERG, Kv1.5, Kv4.3) are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and maintained in a controlled environment (37°C, 5% CO2).

-

Myocyte Isolation: Single ventricular myocytes are isolated from animal hearts (e.g., rat) via enzymatic digestion using a Langendorff perfusion system with a collagenase- and protease-containing solution.

2. Electrophysiological Recording:

-

Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

External (Bath) Solution (example for K+ currents): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (example for K+ currents): (in mM) 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction, allowing electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit ionic currents.

-

Data Acquisition and Analysis: Currents are recorded using an amplifier and digitizer. Data are analyzed to determine current amplitude, kinetics, and the effects of ajmaline at various concentrations to calculate IC50 values.

Ajmaline Application: this compound is dissolved in the external solution and applied to the cell via a perfusion system. The effect of the drug is measured after the current reaches a steady state.

Two-Microelectrode Voltage Clamp in Xenopus Oocytes

This method is commonly used for studying ion channels expressed in a robust and high-expression system.

1. Oocyte Preparation:

-

Xenopus laevis oocytes are surgically removed and defolliculated using collagenase treatment.

-

cRNA encoding the ion channel of interest is injected into the oocytes.

-

Oocytes are incubated for 2-5 days to allow for channel expression.

2. Electrophysiological Recording:

-

Electrodes: Two sharp microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

Voltage Clamp: A two-electrode voltage clamp amplifier is used to control the membrane potential and record the resulting currents.

-

Solutions: The oocyte is bathed in a recording solution (e.g., ND96) containing (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH 7.5.

Ajmaline Application: Ajmaline is added to the bathing solution, and its effect on the expressed currents is measured.

Signaling Pathways and Mechanisms of Action

The inhibitory action of ajmaline on potassium and calcium channels involves direct channel blockade. The following diagrams illustrate the proposed mechanisms and experimental workflows.

References

- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]

- 2. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]

- 3. cardiolatina.com [cardiolatina.com]

- 4. The diagnostic role of pharmacological provocation testing in cardiac electrophysiology: a clinical consensus statement of the European Heart Rhythm Association and the European Association of Percutaneous Cardiovascular Interventions (EAPCI) of the ESC, the ESC Working Group on Cardiovascular Pharmacotherapy, the Association of European Paediatric and Congenital Cardiology (AEPC), the Paediatric & Congenital Electrophysiology Society (PACES), the Heart Rhythm Society (HRS), the Asia Pacific Heart Rhythm Society (APHRS), and the Latin American Heart Rhythm Society (LAHRS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asugi.sanita.fvg.it [asugi.sanita.fvg.it]

- 6. researchgate.net [researchgate.net]

- 7. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

Ajmaline Hydrochloride: An In-depth Technical Guide to its Electrophysiological Effects on Cardiac Conduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmaline (B190527) hydrochloride is a Class Ia antiarrhythmic agent, an alkaloid originally derived from the roots of Rauwolfia serpentina.[1] It is a potent sodium channel blocker utilized in the diagnosis of Brugada syndrome and for the acute management of certain cardiac arrhythmias.[2][3] This technical guide provides a comprehensive overview of the electrophysiological effects of ajmaline on heart conduction, detailing its mechanism of action, impact on various cardiac tissues, and the experimental protocols used for its characterization.

Mechanism of Action

Ajmaline's primary electrophysiological effect is the blockade of fast-inward sodium channels (INa) in cardiac myocytes.[1][4] This inhibition reduces the maximum upstroke velocity (Vmax) of phase 0 of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1][5]

Beyond its primary action on sodium channels, ajmaline also exerts effects on other ion channels, contributing to its complex electrophysiological profile. It has been shown to inhibit several potassium currents, including the transient outward potassium current (Ito), the ultrarapid delayed rectifier potassium current (IKur), and the human ether-a-go-go-related gene (HERG) potassium channels (IKr).[6][7][8][9] Inhibition of these repolarizing currents can lead to a prolongation of the action potential duration (APD).[6] Furthermore, ajmaline has been reported to suppress L-type calcium currents (ICa-L) in a dose-dependent manner.[6][9] This multi-channel blocking activity underscores the complexity of its antiarrhythmic and proarrhythmic potential.

Electrophysiological Effects on Cardiac Tissues

The multifaceted ion channel blocking properties of ajmaline result in distinct effects on the different components of the heart's conduction system.

Sinoatrial (SA) Node

The effect of ajmaline on the sinoatrial node is variable.[10] Some studies report a negative chronotropic effect, leading to a decrease in heart rate.[11] In other clinical settings, the effect on the sinus cycle length has been observed to be inconsistent.[10] One study on patients with sick sinus syndrome showed a prolongation of the spontaneous cycle length and the corrected sinus node recovery time.[12]

Atria

In the atria, ajmaline increases the effective refractory period (ERP).[10] This effect, combined with the slowed conduction velocity, contributes to its efficacy in terminating certain atrial tachyarrhythmias.

Atrioventricular (AV) Node

Ajmaline significantly depresses conduction through the atrioventricular node.[13] This is manifested as a prolongation of the A-H interval on intracardiac electrogram recordings.[10] The drug also increases the effective and functional refractory periods of the AV node.[10][13] This rate-dependent prolongation of the AV node's refractory period is a key mechanism in its ability to terminate AV nodal re-entrant tachycardia.[13]

His-Purkinje System and Ventricles

The most pronounced effect of ajmaline is on the His-Purkinje system and the ventricular myocardium. It markedly prolongs the His-ventricle (HV) interval and the QRS duration, reflecting slowed conduction.[10] This effect is particularly relevant in the diagnosis of Brugada syndrome, where ajmaline can unmask the characteristic coved-type ST-segment elevation in the right precordial leads.[2] In isolated Purkinje fibers, ajmaline has been shown to shorten the plateau phase of the action potential.[11]

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of ajmaline hydrochloride on various electrophysiological parameters as reported in the literature.

| Parameter | Tissue/Location | Effect | Magnitude of Change | Reference |

| Atrial Effective Refractory Period | Atria | Increase | P < 0.001 | [10] |

| AV Nodal Conduction (AH Interval) | AV Node | Prolongation | P < 0.001 | [10] |

| AV Nodal Effective Refractory Period | AV Node | Prolongation | P < 0.001 | [10] |

| His-Purkinje Conduction (HV Interval) | His-Purkinje System | Prolongation | P < 0.001 | [10] |

| Intraventricular Conduction (QRS Interval) | Ventricles | Prolongation | P < 0.001 | [10] |

| Action Potential Duration (APD) | Ventricular Myocytes | Increase (at 50% and 90% repolarization) | Dose-dependent | [14] |

| Upstroke Velocity (dV/dt)max | Ventricular Myocytes | Decrease | Dose-dependent | [14] |

| Fast Sodium Current (INa) | Ventricular Myocytes | Inhibition | IC50 = 27.8 µmol/L (at -75 mV) | [14] |

| L-type Calcium Current (ICa-L) | Ventricular Myocytes | Inhibition | IC50 = 70.8 µmol/L | [14] |

| Transient Outward K+ Current (Ito) | Ventricular Myocytes | Inhibition | IC50 = 25.9 µmol/L | [14] |

| ATP-sensitive K+ Current (IK(ATP)) | Ventricular Myocytes | Inhibition | IC50 = 13.3 µmol/L | [14] |

| HERG Potassium Current (IKr) | HEK cells | Inhibition | IC50 = 1.0 µmol/L | [7] |

| Kv1.5 Potassium Current (IKur) | Mammalian cell line | Inhibition | IC50 = 1.70 µM | [8] |

| Kv4.3 Potassium Current (Ito) | Mammalian cell line | Inhibition | IC50 = 2.66 µM | [8] |

Experimental Protocols

Ajmaline Challenge for Brugada Syndrome Diagnosis

The ajmaline challenge is a provocative test used to unmask the diagnostic ECG pattern of Brugada syndrome.[2]

Patient Population:

-

First-degree relatives of a patient with a clinical diagnosis of Brugada syndrome.[2]

-

Family members of sudden arrhythmic death syndrome (SADS) victims with a suggestive baseline ECG.[2]

-

Patients with a history of syncope and a suggestive ECG.[2]

-

Patients with a suspicious but not diagnostic 12-lead ECG for Brugada syndrome.[2]

Contraindications:

-

Diagnostic criteria of Brugada Syndrome present on the resting 12-Lead ECG.[2]

-

Caution in patients with pre-existing conduction abnormalities.[2]

Procedure:

-

The procedure is conducted in a cardiac catheterization laboratory or a cardiac day ward with continuous ECG and hemodynamic monitoring, and with full resuscitation facilities available.[2][15]

-

Ajmaline is administered intravenously at a dose of 1 mg/kg body weight, typically infused over a period of 5 to 10 minutes.[2][4][16] Some protocols advocate for fractionated administration, such as 10 mg every two minutes.[17]

-

A 12-lead ECG is recorded continuously or at one-minute intervals during and for at least 10 minutes after the infusion.[2]

-

The infusion is stopped if:

-

The diagnostic coved-type ST-segment elevation appears in at least two right precordial leads (V1-V3).[2]

-

The QRS complex widens by more than 30% from baseline.[17]

-

Ventricular arrhythmias, such as frequent premature ventricular complexes or ventricular tachycardia, occur.[17]

-

The maximum dose is reached.[2]

-

In Vitro Electrophysiology Studies

Whole-Cell Patch Clamp Technique: This technique is used to measure the effects of ajmaline on specific ion currents in isolated cardiac myocytes.[14]

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from cardiac tissue (e.g., rat or guinea pig ventricles).

-

Recording: A glass micropipette with a tip diameter of a few micrometers is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp: The cell membrane potential is clamped at a specific voltage, and the current required to maintain this voltage is measured. Specific voltage protocols are applied to isolate and study individual ion currents (e.g., INa, ICa-L, Ito).

-

Drug Application: Ajmaline is applied to the cell via the superfusion solution at varying concentrations to determine its inhibitory effects and calculate parameters like the IC50.[14]

Microelectrode Recordings: This technique is used to record action potentials from isolated cardiac tissues, such as Purkinje fibers or papillary muscles.[11]

-

Tissue Preparation: A small section of cardiac tissue is dissected and placed in a tissue bath superfused with a physiological salt solution.

-

Impaling: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a single cell.

-

Recording: The potential difference between the intracellular microelectrode and an extracellular reference electrode is recorded, yielding the transmembrane action potential.

-

Drug Perfusion: Ajmaline is added to the superfusate to observe its effects on action potential parameters such as amplitude, duration, and upstroke velocity.[11]

Visualizations

References

- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]

- 2. media.childrenshealthireland.ie [media.childrenshealthireland.ie]

- 3. w.heartrhythmcharity.org.uk [w.heartrhythmcharity.org.uk]

- 4. bhrs.com [bhrs.com]